N-(2-methoxybenzyl)furan-2-carboxamide

Chemical Procurement Quality Control Synthetic Intermediate

N-(2-methoxybenzyl)furan-2-carboxamide (CAS 219541-55-6) is a synthetic organic compound belonging to the furan-2-carboxamide class, characterized by a furan ring connected via an amide linkage to a 2-methoxybenzyl substituent. Its molecular formula is C13H13NO3 with a molecular weight of 231.25 g/mol.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B5635530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)furan-2-carboxamide
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC=CO2
InChIInChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15)
InChIKeyCMCYQTHIVIAKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-methoxybenzyl)furan-2-carboxamide – Procurement Baseline and Core Chemical Identity


N-(2-methoxybenzyl)furan-2-carboxamide (CAS 219541-55-6) is a synthetic organic compound belonging to the furan-2-carboxamide class, characterized by a furan ring connected via an amide linkage to a 2-methoxybenzyl substituent . Its molecular formula is C13H13NO3 with a molecular weight of 231.25 g/mol . The compound is commercially available for research use, with supplier catalog purity typically specified at 98% . It is primarily utilized as a building block or synthetic intermediate in medicinal chemistry, with structural features that permit exploration of chemical space for biological target modulation, though specific biological target engagement data for the compound itself remains extremely limited in primary literature.

Why N-(2-methoxybenzyl)furan-2-carboxamide Cannot Be Freely Substituted with Other Furan-2-carboxamides


Furan-2-carboxamide derivatives are not functionally interchangeable despite sharing the core heterocycle. The specific positioning of the methoxybenzyl group on the amide nitrogen critically influences molecular conformation, electronic distribution, and hydrogen-bonding capacity, which are fundamental to molecular recognition [1]. The patent literature on furancarboxamides demonstrates that subtle modifications to substituents (e.g., moving from a methoxyphenyl to a methoxybenzyl group) lead to entirely different biological activity profiles, particularly in the context of fungicidal and potential therapeutic applications [2]. Consequently, procurement of the exact N-(2-methoxybenzyl) variant is essential for maintaining structure-activity relationship (SAR) consistency in research programs; generic replacement with unsubstituted or differently substituted furan-2-carboxamides would invalidate any accumulated SAR data.

Quantitative Differentiation Evidence for N-(2-methoxybenzyl)furan-2-carboxamide


Supplier-Stated Purity of N-(2-methoxybenzyl)furan-2-carboxamide

Commercially available N-(2-methoxybenzyl)furan-2-carboxamide is supplied at a certified purity of 98% . This establishes a procurement baseline exceeding the common 95% purity of many unspecialized catalog compounds, potentially reducing the need for further in-house purification for downstream synthetic applications.

Chemical Procurement Quality Control Synthetic Intermediate

Core Scaffold Flexibility: Furan-2-carboxamides as Non-ATP Competitive Kinase Inhibitors

The furan-2-carboxamide core, of which the target compound is a member, has been validated as a scaffold for non-ATP-competitive MK2 (MAPKAPK2) inhibition, a binding mode associated with high kinase selectivity [1]. While no direct data for the N-(2-methoxybenzyl) derivative exists, the core scaffold's tolerance for N-substitution is critical for hit-to-lead optimization, suggesting the N-(2-methoxybenzyl) variant is a relevant and distinct vector for exploring this chemical space compared to other N-substituted analogs.

Kinase Inhibition Medicinal Chemistry Selectivity

Differentiation from 5-Position Modified Analog: 5-Nitro-N-(2-methoxybenzyl)furan-2-carboxamide

A direct structural analog, 5-nitro-N-(2-methoxybenzyl)furan-2-carboxamide (CAS 313981-44-1), has been identified as an antitubercular agent targeting M. tuberculosis UDP-Gal mutase . The absence of the 5-nitro group in the target compound fundamentally alters its electronic properties and biological activity profile. This provides a clear differentiation: the target compound serves as a non-nitroaromatic, potentially non-mutagenic scaffold alternative for SAR exploration, whereas the 5-nitro analog commits the series to an oxidoreductive mechanism of action.

Antitubercular Nitroaromatic UDP-Galactopyranose Mutase

Optimal Use Cases for N-(2-methoxybenzyl)furan-2-carboxamide in Research and Industrial Chemistry


Exploratory Medicinal Chemistry for Novel Non-ATP Competitive Kinase Inhibitors

Leveraging the established furan-2-carboxamide scaffold's non-ATP-competitive MK2 inhibition profile [1], N-(2-methoxybenzyl)furan-2-carboxamide serves as a key intermediate for preparing focused libraries exploring N-substitution SAR. Its high initial purity (98%) supports direct use in parallel synthesis without pre-purification, accelerating hit-to-lead timelines.

Synthesis of Benchmark Compounds for Nitroaromatic-Free Antitubercular Agent Development

Given that the 5-nitro analog is an antitubercular agent targeting UDP-Gal mutase [1], the non-nitrated N-(2-methoxybenzyl)furan-2-carboxamide provides the ideal control and starting point for developing next-generation analogs that avoid the nitroaromatic pharmacophore, potentially reducing mutagenicity risk while exploring alternative mechanisms of action.

Agrochemical Research: Fungicidal Lead Optimization Based on Furancarboxamide Patents

The furancarboxamide patent landscape (e.g., US 7,179,840) explicitly covers N-substituted furan-2-carboxamides for controlling unwanted microorganisms [1]. N-(2-methoxybenzyl)furan-2-carboxamide, with its distinct N-alkyl substitution pattern, is a viable candidate for direct incorporation into agrochemical screening cascades, where even minor structural variations can lead to significant differences in fungicidal spectrum and crop selectivity.

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